N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that combines the structural features of adamantane, ethyl groups, and benzodioxine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The synthesis begins with the preparation of 1-adamantylamine.
Formation of the Benzodioxine Ring: The benzodioxine ring is synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and ethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the benzodioxine ring, potentially converting it to a dihydro derivative. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group. Reagents like sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group is known to enhance the stability and bioavailability of drugs, making it a promising candidate for drug development.
Medicine
Medically, the compound is investigated for its antiviral and anticancer properties. The adamantyl group has been shown to interfere with viral replication and cancer cell proliferation, suggesting potential therapeutic applications.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and stability.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group is known to enhance membrane permeability, allowing the compound to effectively reach intracellular targets. It can inhibit enzymes involved in viral replication or cancer cell growth by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Properties
IUPAC Name |
N-(1-adamantyl)-N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-22(21-10-14-7-15(11-21)9-16(8-14)12-21)20(23)19-13-24-17-5-3-4-6-18(17)25-19/h3-6,14-16,19H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZRLOYPMSTEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)C1COC2=CC=CC=C2O1)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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